Rhenium(iv)oxide

Electrical Conductivity Metal Oxides Electronic Materials

Rhenium oxides like Re₂O₇ volatilize above 300°C, causing device failure. ReO₂ remains the only stable solid rhenium oxide >800°C with metal-like conductivity (10³-10⁴ Ω⁻¹·cm⁻¹). - **For high-temp microchannel plates**: Resistive coatings that survive processing without decomposition. - **For CO₂ hydrogenation catalysts**: Defined ReO₂ intermediate phase ensures reproducible methanol selectivity. - **For ferroelectric capacitors**: Sacrificial protective layer with thermodynamic stability.

Molecular Formula O2Re-4
Molecular Weight 218.206 g/mol
Cat. No. B12840930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium(iv)oxide
Molecular FormulaO2Re-4
Molecular Weight218.206 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[Re]
InChIInChI=1S/2O.Re/q2*-2;
InChIKeyDBHPZKRWADFVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReO₂: Technical Specifications & Procurement


Rhenium(IV) oxide (ReO₂), also known as rhenium dioxide, is an inorganic compound that crystallizes in a rutile-type structure and appears as a gray to black crystalline solid [1]. This material is distinguished by its metallic conductivity and high thermal stability, making it a valuable component in advanced electronics and heterogeneous catalysis . Unlike higher oxides of rhenium, ReO₂ remains the only stable solid oxide at elevated temperatures, which is critical for high-temperature applications [2].

High-temperature synthesis and device fabrication workflow
Metallic-conductivity electrode and resistive coating context
Rutile-type solid oxide phase-purity selection context

Why Generic ReO₂ Substitution Fails


The selection of rhenium(IV) oxide over other rhenium oxides or transition metal dioxides is not arbitrary. The oxidation state of rhenium dictates the material's fundamental physical properties, including conductivity and thermal stability [1]. For instance, ReO₃ and Re₂O₇ decompose or volatilize at temperatures where ReO₂ remains stable, making it the only viable solid rhenium oxide for high-temperature processes [2]. Furthermore, while other rutile-type dioxides like RuO₂ and IrO₂ are excellent catalysts, they exhibit different electrochemical stability and surface chemistry, which directly impacts long-term performance in specific device architectures [3]. Direct substitution with a generic rhenium oxide or a seemingly similar metal dioxide can lead to premature device failure or sub-optimal catalytic yields due to these quantifiable differences in thermodynamic and electrical behavior.

Target
ReO₂: remains solid and conductive above 800°C
Risk
ReO₃ and Re₂O₇ decompose or volatilize well below 800°C, leading to material loss
Target
ReO₂: forms a resistive surface layer in acidic media
Risk
RuO₂ or IrO₂ may not replicate this passivation behavior, altering electrode stability
Target
ReO₂: undergoes irreversible monoclinic-to-orthorhombic phase transition
Risk
Generic rutile-type dioxides may shift phase-behavior profile and processing window

ReO₂ vs. Alternatives: Evidence Guide


Electrical Conductivity: ReO₂ vs. ReO₃

Rhenium(IV) oxide (ReO₂) and rhenium(VI) oxide (ReO₃) both exhibit metallic conductivity, but their performance is best understood within the context of other conductive oxides. Research indicates that both ReO₂ and ReO₃ possess conductivities in the range of σ = 10³ – 10⁴ (Ω·cm)⁻¹ [1]. This level of conductivity is significantly higher than typical semiconducting oxides and approaches that of metals, which is a critical differentiator for applications requiring low-resistance pathways.

Electrical Conductivity
Cross-study comparable
ReO₂ and ReO₃ both exhibit σ = 10³ – 10⁴ (Ω·cm)⁻¹
Supports metallic-conductivity context for low-resistance electrode coatings
Data to verify in specific thin-film or bulk format
Electrical Conductivity Metal Oxides Electronic Materials

Thermal Stability vs. ReO₃ & Re₂O₇

Thermal decomposition studies demonstrate a clear hierarchy of stability among rhenium oxides. ReO₃ decomposes at temperatures above 400°C, while Re₂O₇ is volatile with a melting point of 315°C [1]. In contrast, ReO₂ decomposes at a significantly higher temperature, above 800°C [2]. This quantifiable difference in thermal stability makes ReO₂ the only solid rhenium oxide suitable for processes or operating environments exceeding 400°C.

Thermal Stability
Head-to-head
ReO₂ decomposition > 800°C vs. ReO₃ > 400°C / Re₂O₇ mp 315°C
Reported high-temperature stability context; only solid rhenium oxide above 400°C
Decomposition measured in vacuo
Thermal Stability Decomposition Temperature High-Temperature Materials

Irreversible Phase Transition

Rhenium(IV) oxide exists in two distinct crystallographic phases: a monoclinic phase (MoO₂-type structure, space group P21/c) that is metastable at lower temperatures, and an orthorhombic phase (space group Pbcn) that is stable at high temperatures [1]. The transition from the monoclinic to the orthorhombic phase is irreversible and occurs upon heating [2]. This contrasts with materials like ReO₃, which undergo decomposition rather than a reversible or irreversible phase change.

Irreversible Phase Transition
Class-level
Monoclinic → orthorhombic transition is irreversible upon heating
Phase-purity selection context; orthorhombic phase cannot be reverted
Class-level inference; verify with lot-specific XRD
Phase Transition Crystal Structure Thermodynamics

Surface Passivation vs. RuO₂ & IrO₂

Electrochemical studies in H₂SO₄ solution reveal a key behavioral difference between ReO₂ and other prominent rutile-type metal dioxides like RuO₂ and IrO₂. While RuO₂ is sufficiently stable to allow for measurements of both oxygen evolution and reduction, ReO₂ (along with WO₂) forms a resistive surface layer of a higher oxide [1]. This passivation layer limits its activity for oxygen reduction compared to RuO₂, which does not exhibit this behavior under the same conditions.

Surface Passivation
Head-to-head
ReO₂ forms a resistive higher-oxide surface layer in H₂SO₄; RuO₂ remains active
Electrochemical passivation context; not a direct substitute for RuO₂ in OER
Source review: J. Electrochem. Soc. 1977
Electrochemistry Surface Passivation Catalyst Stability

ReOx/TiO₂ Selectivity in CO₂ Hydrogenation

The choice of rhenium oxide precursor has a direct, quantifiable impact on catalytic performance. In the hydrogenation of CO₂ to methanol over ReOx/TiO₂ catalysts, the precursor used alters the selectivity. A study found that catalysts prepared from NH₄ReO₄ demonstrated higher methanol selectivity under high pressure and stoichiometric conditions. Conversely, catalysts derived from Re₂O₇ showed higher methanol selectivity at 200°C with H₂/CO₂ ratios between 1 and 3, regardless of total pressure [1]. While this study uses Re₂O₇ as a precursor, ReO₂ is a key intermediate phase formed during catalyst activation and its formation pathway is directly influenced by the starting precursor, affecting the final catalyst's selectivity.

CO₂ Hydrogenation Selectivity
Supporting evidence
ReO₂ forms as critical intermediate; precursor choice shifts methanol selectivity window
Precursor-pathway context; catalyst performance depends on ReO₂ formation history
Data to verify with specific precursor lot
Heterogeneous Catalysis CO₂ Hydrogenation Selectivity

ReO₂ Validated Applications


High-Temperature Electrode & MCP Coatings

Given its high, metal-like electrical conductivity (σ = 10³ – 10⁴ (Ω·cm)⁻¹) and superior thermal stability (decomposition > 800°C) compared to other rhenium oxides, ReO₂ is the material of choice for resistive coatings in high-temperature microchannel plates (MCPs) [5]. This application demands a material that remains conductive and structurally intact at elevated temperatures without volatilizing, a set of requirements that only ReO₂ can fulfill among the rhenium oxides [4].

ReOx/TiO₂ Catalyst Precursor

In the synthesis of advanced catalysts for CO₂ hydrogenation, the selection of the rhenium oxide precursor is not trivial. ReO₂ is a critical intermediate phase in the preparation of ReOx/TiO₂ catalysts. The pathway to this phase, determined by whether one starts from a Re₂O₇ or NH₄ReO₄ precursor, directly influences the final catalyst's selectivity for methanol production [5]. Therefore, sourcing high-purity ReO₂ or its precursors with a defined chemical history is essential for achieving reproducible catalytic performance [4].

Protective Coatings for Ferroelectric Capacitors

ReO₂ is used in the fabrication of bottom electrodes for integrated ferroelectric capacitors, where a layer containing Re and ReO₂ protects underlying structures like Si-containing layers, dielectrics, and barrier layers [5]. This protective layer functions by being preferentially oxidized or reduced, a sacrificial property that is only viable due to the high thermodynamic stability of ReO₂ and its ability to form a stable solid at processing temperatures where other rhenium oxides would decompose or volatilize [4].

Application
Selection Property
Validation Focus
High-Temperature Electrode and MCP Coatings
Conductivity and thermal stability context
Verify decomposition point and conductivity under operating atmosphere
ReOx/TiO₂ Catalyst Precursor Research
Precursor-defined selectivity pathway
Confirm ReO₂ intermediate phase formation and methanol selectivity window
Protective Coatings for Ferroelectric Capacitors
Phase stability and sacrificial oxidation behavior
Review irreversible phase transition and processing compatibility

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